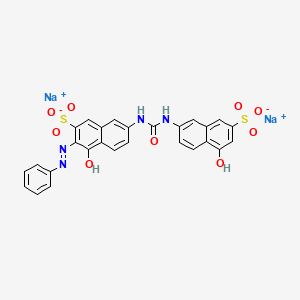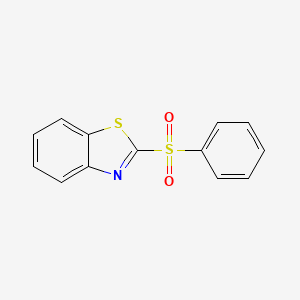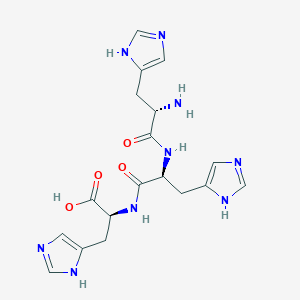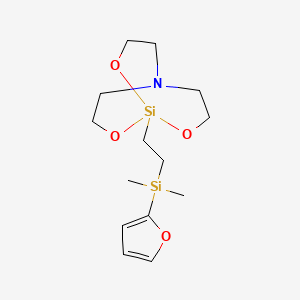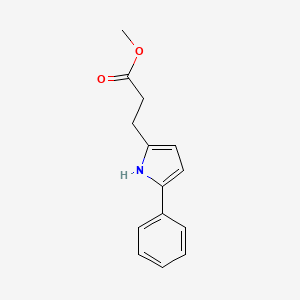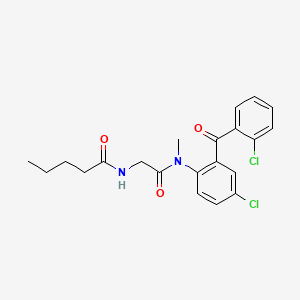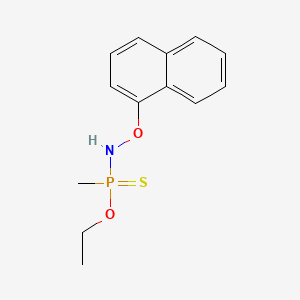
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester typically involves the reaction of P-methyl-N-(1-naphthalenyloxy)phosphonamidothioic acid with an ethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into phosphonamidothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-methyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-propyl ester
- Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-butyl ester
Uniqueness
Phosphonamidothioic acid, P-methyl-N-(1-naphthalenyloxy)-, O-ethyl ester is unique due to its specific ester group, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over chemical reactions is required.
Propriétés
Numéro CAS |
63815-53-2 |
|---|---|
Formule moléculaire |
C13H16NO2PS |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
1-[[ethoxy(methyl)phosphinothioyl]amino]oxynaphthalene |
InChI |
InChI=1S/C13H16NO2PS/c1-3-15-17(2,18)14-16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,3H2,1-2H3,(H,14,18) |
Clé InChI |
HNKLAYIXVYKDPX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C)NOC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


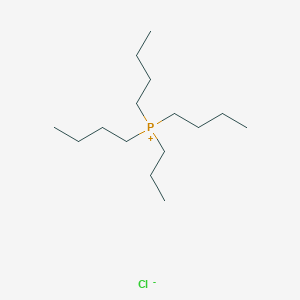

![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

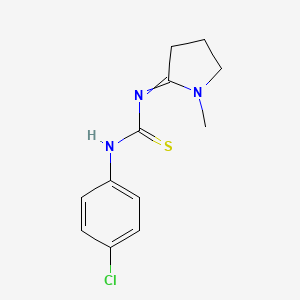
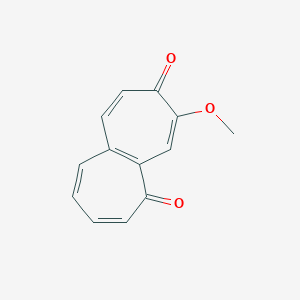
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
